REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12]1.[C:28](=[O:29])([O-:30])[O-:31].[CH3:34][CH2:35][C:36](=[O:37])[CH3:38].[K+:32].[K+:33].[c:13]1([S:19](=[O:20])(=[O:21])[N:22]2[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]2)[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[CH2:2]([c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12]1)[N:25]1[CH2:24][CH2:23][N:22]([S:19]([c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)(=[O:20])=[O:21])[CH2:27][CH2:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(c1ccccc1)N1CCNCC1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(CN2CCN(S(=O)(=O)c3ccccc3)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |